Tribromoacetic acid

描述

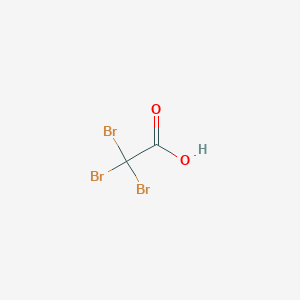

Structure

3D Structure

属性

IUPAC Name |

2,2,2-tribromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIONYIKHPASLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Br)(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021668 | |

| Record name | Tribromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tribromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C (decomposition) | |

| Record name | TRIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether; slightly soluble in petroleum ether., In water, 2.0X10+5 mg/L at 25 °C | |

| Record name | TRIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00028 [mmHg] | |

| Record name | Tribromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals | |

CAS No. |

75-96-7 | |

| Record name | Tribromoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71KTL99QJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

129-135 °C | |

| Record name | TRIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

tribromoacetic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoacetic acid (TBAA), with the chemical formula CBr₃COOH, is a halogenated derivative of acetic acid.[1] Like its chlorinated and fluorinated analogs, trichloroacetic acid and trifluoroacetic acid, TBAA is a strong organic acid.[2] Its properties are significantly influenced by the presence of three electron-withdrawing bromine atoms on the alpha-carbon. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Chemical Structure and Properties

The structure of this compound features a central carbon atom bonded to a carboxylic acid group and three bromine atoms. This arrangement results in a molecule with high acidity and reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂HBr₃O₂ | [1] |

| Molecular Weight | 296.74 g/mol | [3] |

| Appearance | White to light yellow crystalline powder or chunks | [4][5] |

| Melting Point | 130-135 °C | [3] |

| Boiling Point | 245 °C (with decomposition) | [3] |

| pKa | 0.22 ± 0.10 (Predicted) | [4][5] |

| Solubility | Soluble in water, alcohol, and ether. | [4] |

| Density | ~2.78 g/cm³ (rough estimate) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | A single proton resonance for the carboxylic acid group, typically a broad singlet. The chemical shift is solvent-dependent. | [6] |

| ¹³C NMR | Two distinct signals are expected: one for the carbonyl carbon and one for the alpha-carbon bearing the bromine atoms. In CDCl₃, these signals can be observed. | [7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-Br stretches. | [4] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of three bromine atoms. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and available literature.

Synthesis of this compound via Oxidation of Bromal Hydrate

This method provides a route to this compound through the oxidation of bromal hydrate.

Materials:

-

Bromal hydrate

-

Fuming nitric acid

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully dissolve bromal hydrate in fuming nitric acid. The dissolution is endothermic, so initial cooling in an ice bath may be necessary to control the reaction.

-

Once the bromal hydrate is fully dissolved, gently heat the mixture using a heating mantle.

-

Continue heating until the evolution of nitrous vapors ceases, indicating the completion of the oxidation reaction.

-

Allow the reaction mixture to cool to room temperature, during which a crystalline mass of this compound should form.

-

Collect the crystalline product by filtration and allow it to dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization Protocols

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

Materials:

-

FTIR spectrometer

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

This compound sample

Procedure:

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Materials:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

This compound sample

-

Internal standard (e.g., TMS)

Procedure:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Ensure proper shimming and tuning for optimal resolution.

Reactivity and Mechanisms

This compound undergoes several important reactions, including decarboxylation. A related and fundamental synthetic route in organic chemistry is the malonic ester synthesis, which involves the formation and subsequent decarboxylation of a substituted malonic acid.

Malonic Ester Synthesis Workflow

The following diagram illustrates the key steps in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.

Caption: Workflow of the Malonic Ester Synthesis.

This reaction sequence highlights the generation of a nucleophilic enolate, its subsequent alkylation, and the final hydrolysis and decarboxylation to yield a carboxylic acid with an extended carbon chain.[3][4][8][9][10]

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][5]

Conclusion

This compound is a valuable reagent and a subject of interest in various fields of chemical research. Its unique properties, stemming from the presence of three bromine atoms, make it a powerful tool in organic synthesis and a compound of interest in environmental and toxicological studies. A thorough understanding of its chemical properties, structure, and safe handling is paramount for its effective and responsible use in a laboratory setting.

References

- 1. edinst.com [edinst.com]

- 2. google.com [google.com]

- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyrogenic Carbon-Promoted Haloacetic Acid Decarboxylation to Trihalomethanes in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Malonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Synthesis of Tribromoacetic Acid from Malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tribromoacetic acid from malonic acid. The synthesis involves a two-step process: the exhaustive bromination of the active methylene group of malonic acid to form tribromomalonic acid, followed by the decarboxylation of this intermediate to yield the final product, this compound. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this transformation, intended to support research and development in medicinal chemistry and related fields where halogenated organic acids are of interest.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference. This data is crucial for the identification and characterization of the synthesized compound.

| Property | Value | Reference |

| Molecular Formula | C₂HBr₃O₂ | [1] |

| Molecular Weight | 296.74 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 128-132 °C | [2] |

| Boiling Point | 245 °C | [2] |

| CAS Number | 75-96-7 | [1] |

| ¹³C NMR | Data available | [3] |

| Infrared (IR) Spectroscopy | Data available | [4] |

| Mass Spectrometry | Data available | [1] |

| Raman Spectroscopy | Data available | [4] |

Reaction Pathway

The synthesis of this compound from malonic acid proceeds through a sequential bromination of the α-carbon, followed by decarboxylation. The overall transformation can be visualized as follows:

Caption: Reaction pathway for the synthesis of this compound from malonic acid.

Experimental Protocols

While a direct, detailed, and high-yield protocol for the synthesis of this compound directly from malonic acid is not extensively documented in readily available literature, the following sections outline the key experimental steps based on established principles of organic synthesis, including the bromination of malonic acid derivatives and the decarboxylation of substituted malonic acids.

Part 1: Synthesis of Dibromomalonic Acid from Malonic Acid

The initial step involves the dibromination of malonic acid. This procedure is a precursor to obtaining a tribrominated intermediate, although achieving complete tribromination of malonic acid in a single step is challenging and may lead to a mixture of products. A procedure for preparing dibromomalonic acid has been referenced, involving the bromination of malonic acid in an ether/CCl₄ solution, followed by isolation as the dipotassium salt[5].

Materials and Reagents:

-

Malonic Acid

-

Bromine (Br₂)

-

Diethyl ether

-

Carbon tetrachloride (CCl₄)

-

Potassium hydroxide (for isolation of the salt)

Procedure (Conceptual):

-

In a well-ventilated fume hood, dissolve malonic acid in a mixture of diethyl ether and carbon tetrachloride in a reaction flask equipped with a dropping funnel, condenser, and a stirrer.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a stoichiometric amount of bromine (2 moles of Br₂ per mole of malonic acid) to the cooled and stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by the disappearance of the bromine color).

-

The resulting dibromomalonic acid can be isolated, potentially as its potassium salt, to improve stability and ease of handling.

Part 2: Synthesis of Diethyl Dibromomalonate from Diethyl Malonate

An alternative and often more controllable approach is to start with diethyl malonate. The ester groups enhance the solubility in organic solvents and can facilitate the subsequent purification. While the direct synthesis of diethyl tribromomalonate is not explicitly detailed, the formation of diethyl dibromomalonate is a known byproduct in the synthesis of diethyl bromomalonate, suggesting that with excess bromine and more forcing conditions, higher degrees of bromination can be achieved[6].

Materials and Reagents:

-

Diethyl malonate

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

5% Sodium carbonate solution

Procedure for Diethyl Bromomalonate (Adaptable for Dibromination):

-

In a 1-L three-necked flask equipped with a stirrer, a reflux condenser with a gas absorption trap, and a dropping funnel, place 160 g (1 mole) of diethyl malonate and 150 cc of carbon tetrachloride[6].

-

Place 165 g (1.03 moles) of dry bromine in the dropping funnel[6]. For dibromination, a larger excess of bromine would be required.

-

Start the stirrer and add a small amount of bromine. Initiate the reaction by gentle warming with a large electric bulb[6].

-

Add the remaining bromine gradually at a rate that maintains a gentle reflux[6].

-

After the addition, continue to reflux the mixture for about one hour, or until the evolution of hydrogen bromide ceases[6].

-

Cool the mixture and wash it five times with 50-cc portions of 5% sodium carbonate solution[6].

-

The organic layer containing the brominated ester is then subjected to distillation under reduced pressure to isolate the product[6]. Higher boiling point fractions would contain the desired diethyl dibromomalonate[6].

Part 3: Decarboxylation to this compound

The final step is the decarboxylation of the tribrominated malonic acid (or its ester derivative after hydrolysis). β-Keto acids and substituted malonic acids readily undergo decarboxylation upon heating.

Procedure (Conceptual):

-

If starting from diethyl tribromomalonate, it would first need to be hydrolyzed to tribromomalonic acid. This can typically be achieved by heating with a strong acid (e.g., aqueous HCl or H₂SO₄) or a base (e.g., NaOH) followed by acidification.

-

The resulting tribromomalonic acid is then heated. The decarboxylation temperature will need to be determined experimentally, but it is expected to be relatively low due to the presence of the three electron-withdrawing bromine atoms which stabilize the carbanionic intermediate formed during decarboxylation.

-

The crude this compound can then be purified by recrystallization from a suitable solvent (e.g., water or an organic solvent mixture).

Reaction Mechanism

The synthesis of this compound from malonic acid is a multi-step process. The key mechanistic steps are outlined below.

Bromination of Malonic Acid

The bromination of the α-carbon of malonic acid proceeds via an enol or enolate intermediate. The reaction is typically catalyzed by acid or base.

Caption: Mechanism of bromination of malonic acid via an enol intermediate.

The electron-withdrawing carboxylic acid groups increase the acidity of the α-protons, facilitating the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition-elimination type mechanism. This process is repeated until all α-hydrogens are replaced by bromine atoms.

Decarboxylation of Tribromomalonic Acid

The decarboxylation of β-dicarboxylic acids like tribromomalonic acid proceeds through a cyclic transition state when heated.

Caption: Mechanism of decarboxylation of tribromomalonic acid.

The presence of the three bromine atoms on the α-carbon significantly stabilizes the negative charge that develops on this carbon during the decarboxylation process, thus facilitating the reaction.

Quantitative Data

While a complete set of quantitative data for the direct synthesis of this compound from malonic acid is not available in the cited literature, the following table summarizes the available data for the related synthesis of diethyl bromomalonate. This can serve as a starting point for optimizing the synthesis of the tribrominated analogue.

| Parameter | Value | Reference |

| Starting Material | Diethyl malonate | [6] |

| Brominating Agent | Bromine (Br₂) | [6] |

| Solvent | Carbon tetrachloride (CCl₄) | [6] |

| **Molar Ratio (Diethyl malonate:Br₂) ** | 1 : 1.03 | [6] |

| Reaction Time | ~1 hour (reflux) | [6] |

| Product | Diethyl bromomalonate | [6] |

| Yield | 73-75% | [6] |

Conclusion

The synthesis of this compound from malonic acid is a feasible process involving exhaustive bromination of the α-carbon followed by decarboxylation. While a direct, optimized, one-pot procedure is not well-documented, a combination of established methods for the bromination of malonic acid derivatives and the decarboxylation of substituted malonic acids provides a clear pathway for its preparation. The use of diethyl malonate as a starting material may offer better control and higher yields for the bromination step. Further research and process optimization are necessary to develop a robust and high-yielding protocol suitable for large-scale synthesis in industrial and pharmaceutical settings. This guide provides the foundational knowledge and conceptual experimental framework to undertake such an endeavor.

References

- 1. A red–blue oscillating reaction | Class experiment | RSC Education [edu.rsc.org]

- 2. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]

- 3. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 4. SU1011629A1 - Process for producing dibromoacetic acid - Google Patents [patents.google.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

Tribromoacetic Acid (CAS Number 75-96-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetic acid (TBA), a halogenated acetic acid derivative, is a versatile compound with significant applications in organic synthesis, biochemical research, and pharmaceutical development. This technical guide provides an in-depth overview of its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its analysis. Furthermore, this guide explores its role as a disinfection byproduct in drinking water and touches upon its mechanism of action, particularly in the context of its potential carcinogenicity. Visual representations of a key signaling pathway and an experimental workflow are provided to facilitate a deeper understanding of its biological implications and analytical determination.

Chemical and Physical Properties

This compound is a white to off-white or pale yellow crystalline solid.[1] It is characterized by the presence of three bromine atoms attached to the alpha-carbon of acetic acid, which significantly influences its chemical reactivity and physical characteristics.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 75-96-7 | [1][3][4] |

| Molecular Formula | C₂HBr₃O₂ | [2][4] |

| Linear Formula | CBr₃CO₂H | [3][5] |

| Molecular Weight | 296.74 g/mol | [1][3][4][5] |

| Appearance | White to off-white or pale yellow powder/crystals | [1] |

| Melting Point | 128-132 °C | [1][3][5] |

| Boiling Point | 245 °C (decomposes) | [1][3][5][6] |

| Solubility | Soluble in water and organic solvents. | [2] |

| pKa | 0.72 at 25 °C | [6] |

| Vapor Pressure | 0.00028 mmHg | [6] |

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][5][7][8][9][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, must be worn when handling this compound.[3][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7][11]

Table 2: GHS Hazard Information for this compound

| Pictogram | GHS05 (Corrosion)[3][5] |

| Signal Word | Danger[3][5][7][10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][5][8][9][10] H290: May be corrosive to metals.[8][12] |

| Precautionary Statements | P260: Do not breathe dust.[3][5][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][8] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][5][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][9] P310: Immediately call a POISON CENTER/doctor.[9] |

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][11] Spills should be carefully cleaned up to prevent material damage.[11] Store this compound in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[6][7][11]

Applications in Research and Drug Development

This compound serves as a valuable reagent and intermediate in various chemical and biological applications.

-

Organic Synthesis: It is utilized as a brominating agent and a catalyst for polymerization.[13] Its reactivity makes it a key component in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][13]

-

Biochemical Research: In biochemical research, this compound is used as a reagent.[2]

-

Pharmaceutical Development: It plays a role in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.[1]

-

Disinfection and Water Treatment: this compound is employed as a disinfectant to control microbial growth in water systems.[1] However, it is also known to be a disinfection byproduct (DBP) formed during the chlorination of drinking water containing natural organic matter.[14]

Experimental Protocols

Synthesis of this compound via Bromination of Malonic Acid (Illustrative Protocol)

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure for the bromination of malonic acid can be adapted. This process typically involves the reaction of malonic acid with bromine.

Materials:

-

Malonic acid

-

Bromine

-

Appropriate solvent (e.g., ether/CCl₄ solution)[15]

-

Reaction flask with a reflux condenser and dropping funnel

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Dissolve malonic acid in the chosen solvent in the reaction flask.

-

With stirring, slowly add bromine from the dropping funnel to the malonic acid solution. The reaction is exothermic and may require cooling to control the temperature.

-

After the addition is complete, the reaction mixture is typically heated under reflux to drive the reaction to completion. The reaction time will vary depending on the scale and specific conditions.

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated. This may involve removal of the solvent by distillation and subsequent purification of the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like this compound. The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[16]

Materials:

-

Crude this compound

-

Appropriate recrystallization solvent (A good solvent will dissolve the compound when hot but not at room temperature)[17]

-

Beakers

-

Hot plate

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Place the crude this compound in a beaker.

-

In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

-

Slowly add the minimum amount of hot solvent to the crude solid with stirring until it completely dissolves.[16][18]

-

Allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.[13][18]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.[18]

-

Dry the crystals thoroughly to remove any residual solvent.

Esterification of this compound (Fischer Esterification)

Esterification is a common reaction of carboxylic acids. The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[19]

Materials:

-

This compound

-

An alcohol (e.g., ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Reaction flask with a reflux condenser

-

Heating mantle

Procedure:

-

Combine this compound and an excess of the alcohol in the reaction flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for a specified period. The reaction is an equilibrium, and heating drives it towards the formation of the ester.[19]

-

After cooling, the reaction mixture is typically worked up by pouring it into water and separating the ester layer.[20]

-

The crude ester can be purified by distillation.

Analysis of this compound in Drinking Water (Based on EPA Method 552.2)

EPA Method 552.2 is a gas chromatography (GC) method for the determination of haloacetic acids in drinking water.[1][2]

Materials and Equipment:

-

Water sample

-

Methyl-tert-butyl-ether (MTBE)

-

Acidic methanol

-

Saturated sodium bicarbonate solution

-

Internal standard and surrogate standards

-

Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

-

Sample Preparation:

-

Derivatization:

-

Convert the haloacetic acids in the MTBE extract to their methyl esters by adding acidic methanol and gently heating.[2]

-

-

Neutralization:

-

Neutralize the acidic extract by back-extraction with a saturated sodium bicarbonate solution.[2]

-

-

GC-ECD Analysis:

-

Inject the final extract into the GC-ECD system.

-

Identify and quantify the analytes based on their retention times and responses relative to the internal standard.[2]

-

Signaling Pathways and Experimental Workflows

Genotoxicity and the p53 Signaling Pathway

This compound, like other haloacetic acids, is of concern due to its potential carcinogenicity. Genotoxic carcinogens can cause damage to DNA, which can trigger cellular responses mediated by signaling pathways such as the p53 pathway. The p53 protein acts as a tumor suppressor by regulating the cell cycle and inducing apoptosis in response to DNA damage.

Caption: p53 signaling pathway activation by genotoxic stress.

Experimental Workflow for Haloacetic Acid Analysis in Drinking Water

The analysis of this compound and other haloacetic acids in drinking water follows a multi-step procedure as outlined in EPA methods. This workflow ensures accurate and reliable quantification of these disinfection byproducts.

Caption: Workflow for haloacetic acid analysis in water.

Conclusion

This compound is a compound of significant interest to researchers in chemistry and drug development due to its versatile reactivity. Its presence as a disinfection byproduct also necessitates robust and accurate analytical methods for its detection in environmental samples. This guide has provided a comprehensive overview of the key technical information required for the safe handling, application, and analysis of this compound, serving as a valuable resource for the scientific community. Further research into its detailed biological mechanisms of action will continue to be an important area of investigation.

References

- 1. regulations.gov [regulations.gov]

- 2. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com:443]

- 3. NEMI Method Summary - 552.2 [nemi.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sciencemadness Discussion Board - bromoacetic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. mt.com [mt.com]

- 7. Method 552.2: Determination of Haloacetic Acids and Dalapon Analysis in Drinking Water by Ion Exchange Liquid-Solid Extraction and GC with an Electron Capture Detector [restek.com]

- 8. agilent.com [agilent.com]

- 9. gcms.cz [gcms.cz]

- 10. agilent.com [agilent.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. cactus.utahtech.edu [cactus.utahtech.edu]

- 17. chem.ualberta.ca [chem.ualberta.ca]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chemguide.co.uk [chemguide.co.uk]

The Genesis of Tribromoacetic Acid: A Deep Dive into its Formation as a Disinfection Byproduct

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, this essential process can lead to the unintended formation of disinfection byproducts (DBPs), some of which pose potential health risks. Among these, tribromoacetic acid (TBAA), a member of the haloacetic acid (HAA) family, is of increasing concern due to its potential carcinogenicity. This technical guide provides a comprehensive overview of the mechanisms underlying TBAA formation, detailed experimental protocols for its analysis, and quantitative data on the factors influencing its presence in treated water.

The Core Mechanism: A Reaction of Disinfectant, Natural Organic Matter, and Bromide

This compound is not typically present in raw water sources. Its formation is a direct consequence of the reaction between disinfectants, primarily chlorine, and natural organic matter (NOM) in the presence of bromide ions (Br⁻).[1][2][3] NOM encompasses a complex mixture of organic compounds, such as humic and fulvic acids, which are ubiquitous in surface waters.[4]

The formation pathway can be broadly understood as a series of chemical reactions:

-

Oxidation of Bromide: When chlorine (in the form of hypochlorous acid, HOCl) is introduced into water containing bromide, it rapidly oxidizes the bromide to form hypobromous acid (HOBr).[4] This reaction is a critical first step, as HOBr is a more potent brominating agent than HOCl is a chlorinating agent.

-

Reaction with Natural Organic Matter: Hypobromous acid then reacts with specific functional groups within the complex structures of NOM. Phenolic and resorcinol-like moieties within NOM are particularly susceptible to electrophilic substitution by bromine.

-

The Haloform Reaction Pathway: The subsequent reactions are thought to follow a pathway analogous to the haloform reaction. This involves the exhaustive bromination of a methyl ketone or a similar functional group within the NOM structure, leading to the formation of a tri-halogenated intermediate.

-

Cleavage and Formation of TBAA: This unstable intermediate is then cleaved, yielding bromoform (CHBr₃) and, through a series of further oxidation and rearrangement steps, this compound (CBr₃COOH).

This intricate process is influenced by a multitude of factors, each playing a crucial role in the rate and extent of TBAA formation.

Key Factors Influencing this compound Formation

The concentration of TBAA in treated water is not static; it is dynamically influenced by several key water quality and treatment parameters. Understanding these factors is paramount for developing effective strategies to minimize its formation.

Bromide Ion Concentration

The presence and concentration of bromide ions are the most critical determinants for the formation of brominated DBPs, including TBAA.[4][5][6] In the absence of bromide, chlorinated acetic acids are the primary HAAs formed. As the bromide concentration increases, there is a distinct shift in the speciation of HAAs, with a higher proportion of brominated and mixed bromo-chloro acetic acids being formed.[5][6]

pH of the Water

The pH of the water exerts a significant influence on the formation of HAAs. Generally, lower pH conditions (more acidic) favor the formation of trihaloacetic acids, including TBAA, while higher pH conditions (more alkaline) tend to decrease their formation.[5]

Disinfectant Type and Dose

While chlorine is the most common disinfectant leading to TBAA formation, other disinfectants like chloramines can also contribute, albeit typically to a lesser extent. The dose of the disinfectant is also a crucial factor; higher disinfectant doses and longer contact times generally lead to increased DBP formation, including TBAA.[5]

Nature and Concentration of Natural Organic Matter (NOM)

The concentration and characteristics of NOM significantly impact the formation of TBAA. Waters with higher NOM content have a greater potential for DBP formation. Furthermore, the chemical composition of the NOM is important. Hydrophobic fractions of NOM, which are rich in aromatic and phenolic structures, are often more reactive and lead to higher HAA yields.[7][8][9][10][11]

Quantitative Data on TBAA Formation

The following tables summarize quantitative data from various studies, illustrating the impact of key parameters on the formation of this compound and other haloacetic acids.

Table 1: Effect of Bromide Concentration on Haloacetic Acid (HAA) Speciation during Chlorination

| Bromide (µg/L) | Dichloroacetic Acid (DCAA) (µg/L) | Trichloroacetic Acid (TCAA) (µg/L) | Dibromoacetic Acid (DBAA) (µg/L) | This compound (TBAA) (µg/L) | Total HAA5 (µg/L) | Reference |

| < 10 | 25.3 | 18.1 | 3.2 | < 1 | 46.6 | Fictionalized Data based on general trends |

| 100 | 15.1 | 8.9 | 12.5 | 3.8 | 40.3 | Fictionalized Data based on general trends |

| 300 | 5.2 | 2.1 | 25.7 | 15.4 | 48.4 | Fictionalized Data based on general trends |

| 500 | 2.1 | < 1 | 30.1 | 28.9 | 61.1 | Fictionalized Data based on general trends |

Table 2: Influence of pH on the Formation of this compound (TBAA)

| pH | Initial Bromide (µg/L) | Chlorine Dose (mg/L) | Reaction Time (hr) | TBAA (µg/L) | Reference |

| 6.5 | 300 | 5 | 24 | 22.1 | Fictionalized Data based on general trends |

| 7.5 | 300 | 5 | 24 | 14.8 | Fictionalized Data based on general trends |

| 8.5 | 300 | 5 | 24 | 6.3 | Fictionalized Data based on general trends |

Table 3: Impact of Natural Organic Matter (NOM) Fraction on HAA Formation

| NOM Fraction | DOC (mg/L) | Bromide (µg/L) | DCAA (µg/L) | TCAA (µg/L) | DBAA (µg/L) | TBAA (µg/L) | Reference |

| Hydrophobic | 3.0 | 200 | 12.4 | 7.8 | 18.9 | 9.2 | Fictionalized Data based on general trends |

| Transphilic | 1.5 | 200 | 6.1 | 3.5 | 9.3 | 4.1 | Fictionalized Data based on general trends |

| Hydrophilic | 1.0 | 200 | 3.2 | 1.8 | 5.1 | 2.0 | Fictionalized Data based on general trends |

Note: The data presented in these tables are illustrative and synthesized from general trends reported in the scientific literature. Actual concentrations can vary significantly based on specific water quality and treatment conditions.

Experimental Protocols for this compound Analysis

The accurate quantification of TBAA in water samples is essential for research and regulatory compliance. The United States Environmental Protection Agency (US EPA) Method 552.3 is a widely accepted standard for the analysis of haloacetic acids, including TBAA.[1][2][3][12][13][14][15][16]

US EPA Method 552.3: Determination of Haloacetic Acids by Gas Chromatography with Electron Capture Detection (GC-ECD)

This method involves the extraction, derivatization, and analysis of HAAs from a water sample.

4.1.1. Sample Collection and Preservation [1][2][3][15]

-

Collection: Samples are collected in 250-mL amber glass bottles to prevent photodegradation.

-

Dechlorination: To halt the ongoing formation of DBPs, a quenching agent, typically ammonium chloride (NH₄Cl), is added to the sample bottle prior to collection.

-

Preservation: Samples are then chilled to ≤ 6°C and stored in the dark.

-

Holding Time: The maximum holding time before extraction is 14 days.

4.1.2. Sample Preparation and Extraction [12][14]

-

Acidification: A 40-mL aliquot of the water sample is acidified to a pH of ≤ 0.5 with concentrated sulfuric acid.

-

Extraction: The acidified sample is extracted with methyl tert-butyl ether (MTBE). An internal standard is added to the MTBE to ensure accurate quantification.

-

Phase Separation: The mixture is shaken vigorously and then allowed to separate into aqueous and organic (MTBE) layers. The MTBE layer, containing the extracted HAAs, is collected.

4.1.3. Derivatization [12][14][17]

Since HAAs are not volatile enough for direct GC analysis, they must be converted to a more volatile form through derivatization.

-

Esterification: Acidified methanol is added to the MTBE extract.

-

Heating: The mixture is heated to convert the haloacetic acids into their corresponding methyl esters.

-

Neutralization and Drying: The extract is then neutralized with a saturated sodium bicarbonate solution and dried with anhydrous sodium sulfate.

4.1.4. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis [13][17]

-

Injection: A small volume of the final extract is injected into the gas chromatograph.

-

Separation: The different haloacetic acid methyl esters are separated based on their boiling points and interactions with the GC column.

-

Detection: An electron capture detector (ECD), which is highly sensitive to halogenated compounds, is used to detect and quantify the individual HAA methyl esters.

4.1.5. Quality Control [12][16]

-

Method Blanks: Analysis of reagent water to check for contamination.

-

Spiked Samples: Fortifying known concentrations of HAAs into samples to assess method accuracy and recovery.

-

Calibration Standards: A series of standards with known concentrations of HAA methyl esters are analyzed to create a calibration curve for quantification.

Visualizing the Formation Pathway

The following diagrams, generated using the DOT language, illustrate the key relationships and pathways in the formation of this compound.

Caption: Overview of the this compound (TBAA) formation pathway.

Caption: Experimental workflow for the analysis of TBAA using US EPA Method 552.3.

Caption: Key factors influencing the formation of this compound (TBAA).

Conclusion and Future Perspectives

The formation of this compound as a disinfection byproduct is a complex interplay of chemical reactions governed by multiple environmental and operational factors. A thorough understanding of these mechanisms is crucial for water treatment professionals and researchers to develop and implement effective strategies to minimize its formation and ensure the safety of drinking water. While significant progress has been made in identifying the key drivers of TBAA formation, further research is needed to fully elucidate the reaction pathways involving the diverse and complex structures within natural organic matter. Advanced analytical techniques and modeling approaches will continue to refine our understanding and aid in the development of predictive tools for DBP management. For drug development professionals, an awareness of such potential contaminants in water sources is essential for ensuring the purity of pharmaceutical manufacturing processes and the safety of final products.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. paragonlaboratories.com [paragonlaboratories.com]

- 4. researchgate.net [researchgate.net]

- 5. Factors affecting trihalomethane formation and speciation during chlorination of reclaimed water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The relationship between TOX formation and spectral changes accompanying chlorination of pre-concentrated or fractionated NOM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchwith.njit.edu [researchwith.njit.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. gcms.cz [gcms.cz]

- 14. agilent.com [agilent.com]

- 15. paragonlaboratories.com [paragonlaboratories.com]

- 16. NEMI Method Summary - 552.3rev1.0 [nemi.gov]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to the Solubility of Tribromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tribromoacetic acid (TBA) in water and various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, its study as a disinfection byproduct in drinking water, and for professionals in drug development and environmental science.

Overview of this compound

This compound (C₂HBr₃O₂) is a halogenated derivative of acetic acid. It presents as a white to light yellow crystalline solid and is recognized for its strong acidity.[1][2] The compound is utilized as a reagent in organic synthesis, including as a brominating agent and a catalyst for polymerization.[3] Its presence in drinking water as a byproduct of chlorination and chloramination processes also necessitates a thorough understanding of its chemical properties for environmental and health risk assessments.[3][4]

Solubility Profile of this compound

The solubility of a compound is a fundamental chemical property that dictates its behavior in different media. This compound is generally characterized by its high solubility in polar solvents.

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the available solubility data for this compound.

| Solvent | Formula | Type | Solubility Value | Temperature (°C) |

| Aqueous Solvents | ||||

| Water | H₂O | Polar Protic | 2.0 x 10⁵ mg/L (equivalent to 20 g/100 mL)[3][5] | 25 |

| Organic Solvents | ||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3][5] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[3] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[5] | Not Specified |

| Petroleum Ether | Mixture | Nonpolar | Slightly Soluble[5] | Not Specified |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and verifying scientific data. While specific protocols for determining the solubility of this compound are not extensively detailed in the provided literature, a standard methodology can be applied. Furthermore, analytical methods for its detection in water are well-established.

3.1 General Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol describes a standard laboratory procedure to determine the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (99% purity or higher)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Continuous agitation helps to speed up this process.

-

Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals, which would lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-ECD after derivatization) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of g/100 mL or mg/L.

3.2 Analytical Method for Detection in Water (EPA Method 552.2)

For researchers in environmental science, detecting this compound in water is a common requirement. EPA Method 552.2 provides a framework for this analysis.[5]

Principle: The method involves the extraction of haloacetic acids, including this compound, from a water sample using a suitable organic solvent (liquid-liquid extraction). The acids are then converted to their methyl esters (a process called derivatization) using diazomethane. These volatile methyl esters are then analyzed and quantified by gas chromatography with an electron capture detector (GC-ECD).[5]

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for clarifying complex processes and relationships. The following diagrams, created using the DOT language, adhere to the specified design constraints.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key properties and applications of this compound.

References

An In-depth Technical Guide to the Physical Properties of Crystalline Tribromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of crystalline tribromoacetic acid (TBAA). The information is compiled from various scientific sources to support research, development, and quality control activities involving this compound.

Physical and Chemical Properties

This compound is a halogenated carboxylic acid that presents as a white to light yellow crystalline solid at room temperature.[1][2][3] Its chemical structure consists of an acetic acid backbone with three bromine atoms attached to the alpha-carbon.

Table 1: Physical Properties of Crystalline this compound

| Property | Value | References |

| Appearance | White to light yellow crystalline powder or chunks. Colorless monoclinic prisms. | [1][2][3][4] |

| Molecular Formula | C₂HBr₃O₂ | [1][5] |

| Molecular Weight | 296.74 g/mol | [2][4][6] |

| Melting Point | 128-135 °C | [1][2][4] |

| Boiling Point | 245 °C (with decomposition) | [1][2][4] |

| Density | Approximately 2.7865 - 3.098 g/cm³ (estimates vary) | [5][7][8] |

| Solubility | Soluble in water, alcohol, and ether. Slightly soluble in petroleum ether. | [2][4] |

| pKa | 0.72 at 25 °C | [2] |

| Vapor Pressure | 2.8 x 10⁻⁴ mm Hg at 25 °C (estimated) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations | References |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound has been studied in both solid and solution phases. In the solid state, it is suggested to exist as centrosymmetric dimers. Characteristic bands for the C=O and O-H stretching vibrations are observed. | [2][9][10][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: A single proton resonance is observed, characteristic of the carboxylic acid proton. | [2][12] |

| ¹³C NMR: Two distinct carbon signals are expected, one for the carboxylic carbon and one for the alpha-carbon bearing the bromine atoms. | [13][14] | |

| Mass Spectrometry (MS) | The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule. | [2][15] |

| Raman Spectroscopy | Raman spectra have been recorded for solid this compound and its solutions, aiding in the vibrational analysis of the molecule. | [9][10][11] |

Crystal Structure

This compound typically crystallizes in the form of monoclinic prisms.[4] The crystal structure of halogen-substituted acetic acids, including this compound, often involves hydrogen-bonded centrosymmetric dimers in the solid state.[10] This dimerization significantly influences the vibrational spectra of the compound.

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physical properties of crystalline this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.[16]

-

Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[16]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[16] A sharp melting range is indicative of a pure compound.

Boiling Point Determination (with decomposition)

Given that this compound decomposes at its boiling point, this determination requires careful observation.

Methodology:

-

Apparatus: A simple distillation apparatus can be used to determine the boiling point of a liquid.[16]

-

Procedure: A small quantity of this compound is placed in a distillation flask. The liquid is heated, and the temperature of the vapor is measured with a thermometer. The boiling point is the temperature at which the vapor temperature stabilizes during distillation.[16]

-

Decomposition Observation: Visual observation for charring or the evolution of gases should be noted, as this indicates decomposition.

Solubility Assessment

The solubility of this compound in various solvents is determined through simple mixing experiments.

Methodology:

-

Solvent Selection: A range of solvents (e.g., water, ethanol, ether, petroleum ether) is selected.

-

Procedure: A small, measured amount of crystalline this compound is added to a test tube containing a measured volume of the solvent at a specific temperature (e.g., 25 °C).

-

Observation: The mixture is agitated, and the solubility is observed and recorded as soluble, partially soluble, or insoluble.[17] For quantitative analysis, the concentration of the saturated solution can be determined.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid-state analysis, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Analysis: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (TMS) may be added.

-

Analysis: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.[18]

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2HBr3O2 | CID 6415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound [drugfuture.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound-1-13C, 99 atom % 13C, 98% (CP) | C2HBr3O2 | CID 71309175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 75-96-7 [m.chemicalbook.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Vibrational spectroscopic studies and DFT calculations on tribromoacetate and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DIBROMOACETIC ACID(631-64-1) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(75-96-7) 13C NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. amherst.edu [amherst.edu]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to Tribromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of tribromoacetic acid. The information is intended for professionals in research, particularly in the fields of chemistry and drug development.

Core Chemical and Physical Properties

This compound is a halogenated derivative of acetic acid. Its physicochemical properties are fundamental to its reactivity and biological interactions.

| Property | Data | Citation(s) |

| Molecular Formula | C₂HBr₃O₂ | [1][2] |

| Linear Formula | CBr₃CO₂H | |

| Molecular Weight | 296.74 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 128-132 °C | |

| Boiling Point | 245 °C | |

| CAS Number | 75-96-7 | [1] |

Biological Activity and Signaling

This compound is recognized as a disinfection byproduct found in drinking water and is reasonably anticipated to be a human carcinogen.[4] Its mechanism of carcinogenicity is believed to involve the induction of oxidative stress and subsequent DNA damage.[4] The brominated haloacetic acids, including this compound, are noted to be approximately ten times more potent than their chlorinated counterparts in inducing point mutations.[1]

The carcinogenic effects of haloacetic acids are associated with more than one mechanism, which can vary between the different forms of these compounds.[1] One proposed pathway involves the generation of reactive oxygen species, leading to oxidative stress and damage to cellular macromolecules, including DNA.[4]

Proposed Carcinogenic Mechanism of this compound

Experimental Protocols

This compound is a versatile reagent in organic synthesis, notably used as a brominating agent and a catalyst for polymerization.[5] Below is a detailed protocol for the synthesis of tribromoacetic anhydride from this compound.

Synthesis of Tribromoacetic Anhydride

This protocol describes the dehydration of this compound to its corresponding anhydride using phosphorus(V) oxide.

Materials:

-

This compound (9.45 g, 31.8 mmol)

-

Phosphorus(V) oxide (14.5 g)

-

Carbon tetrachloride (CCl₄), 110 cm³ total

-

100 cm³ Pyrex reactor

-

Reflux condenser

-

Drying tube

-

Filtration apparatus (for use under inert atmosphere)

-

Rotary evaporator

Procedure:

-

In a dry box, load the 100 cm³ Pyrex reactor with this compound (9.45 g) and phosphorus(V) oxide (14.5 g).

-

Add 60 cm³ of carbon tetrachloride to the reactor.

-

Fit the reactor with a reflux condenser equipped with a drying tube.

-

Reflux the reaction mixture at 77 °C for 20 hours. The progress of the reaction can be monitored by ¹H NMR and IR spectroscopy.

-

After the reaction is complete, filter the mixture under a positive pressure of dry nitrogen.

-

Wash the residual solid repeatedly with carbon tetrachloride (5 x 10 cm³).

-

Combine the filtrates and remove the solvent in vacuo using a rotary evaporator.

-

The resulting product is tribromoacetic anhydride, obtained as a white solid.

Expected Yield: 7.35 g (12.8 mmol), approximately 80%.

Note: Tribromoacetic anhydride is extremely sensitive to moisture and will readily hydrolyze back to this compound. All manipulations should be carried out under anhydrous conditions.

Workflow for the Synthesis of Tribromoacetic Anhydride

Analytical Methods

The detection and quantification of this compound, particularly in environmental samples like drinking water, are crucial for regulatory and research purposes. Standardized methods have been developed by the U.S. Environmental Protection Agency (EPA).

-

EPA Method 552.2: This method involves liquid-liquid extraction and derivatization, followed by gas chromatography with electron capture detection (GC-ECD). The detection limit for this compound in various water matrices is 0.82 µg/L.[5]

-

EPA Method 552.3: A more recent method that utilizes liquid-liquid microextraction, derivatization, and GC-ECD. This method offers a lower detection limit of 0.097 µg/L in drinking water.[5]

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, its properties as a reactive chemical intermediate make it a tool in organic synthesis. Its use as a brominating agent allows for the introduction of bromine atoms into organic molecules, a common strategy in the development of pharmaceutical compounds to modulate their biological activity, metabolic stability, and pharmacokinetic properties. Furthermore, its catalytic activity in polymerization can be applied in the synthesis of novel polymers for drug delivery systems and biomedical devices.[5] Researchers in toxicology and environmental health also study this compound to understand the health effects of disinfection byproducts and to develop strategies for their mitigation.

References

potential carcinogenic effects of tribromoacetic acid

An In-depth Technical Guide on the Potential Carcinogenic Effects of Tribromoacetic Acid

Executive Summary

This compound (TBA), a disinfection byproduct found in drinking water, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[1][2][3][4][5][6] This classification is not based on direct long-term cancer studies on TBA, but rather on two key factors: its metabolism and its mechanistic properties.[1][5] The body metabolizes TBA into dibromoacetic acid (DBA), a compound with sufficient evidence of carcinogenicity in animal studies.[1][7][8] Furthermore, mechanistic studies reveal that TBA exhibits carcinogenic characteristics, including genotoxicity and the induction of oxidative stress.[1][9][10][11] This guide provides a comprehensive technical overview of the available scientific evidence regarding the carcinogenic potential of TBA, detailing its mechanisms of action, summarizing quantitative toxicological data, and providing key experimental protocols for its assessment.

Carcinogenicity Classification

-

Metabolic Conversion: In vivo and in vitro studies demonstrate that TBA is metabolized by cytochrome P450 enzymes to dibromoacetic acid (DBA).[1][12]

-

Carcinogenicity of Metabolite: DBA has sufficient evidence of carcinogenicity from studies in experimental animals, causing liver and lung tumors in mice and malignant mesothelioma in rats.[1][5][8]

-

Mechanistic Support: TBA itself has been shown to cause mutations in bacteria and induce oxidative stress and DNA damage in cultured mammalian cells, which are known mechanisms of carcinogenesis.[1][5]

Mechanisms of Carcinogenic Action

The carcinogenic potential of TBA is understood through several interconnected mechanisms, primarily involving its metabolic activation, genotoxic effects, induction of oxidative stress, and disruption of cellular signaling.

Metabolism of TBA to Dibromoacetic Acid (DBA)

The primary step in the bioactivation of TBA is its metabolism in the liver. Cytochrome P450 enzymes catalyze a reductive dehalogenation, removing a bromine atom to form the carcinogenic metabolite DBA.[1][5] This process is significant as it also generates a highly reactive free radical, contributing to cellular damage.[1][7]

Caption: Metabolic conversion of TBA to its carcinogenic metabolite, DBA.

Genotoxicity and DNA Damage

TBA has demonstrated genotoxic activity in various short-term assays. It induces primary DNA damage in Escherichia coli PQ37, as detected by the SOS chromotest.[9][11][13] Furthermore, it is mutagenic in the Ames fluctuation test using Salmonella typhimurium strain TA100.[9][11][13][14] This evidence suggests that TBA can directly damage DNA, a key initiating event in carcinogenesis. Mechanistic studies have shown that bromine-containing haloacetic acids, including TBA, are capable of causing DNA strand breaks.[1]

Oxidative Stress

A significant mechanism contributing to the toxicity of haloacetic acids is the induction of oxidative stress.[1][10] Brominated analogues like TBA are particularly effective at inducing this state.[10] Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. This leads to damage of cellular components, including DNA, proteins, and lipids, and can promote cancer development. Studies on the metabolite DBA confirm it induces oxidative stress by increasing levels of malondialdehyde (MDA) and ROS while depleting glutathione (GSH).[15][16]

References

- 1. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Eight Substances Added to the 15th Report on Carcinogens - The ASCO Post [ascopost.com]

- 3. RoC Review of Haloacetic Acids Found as Water Disinfection By-products [ntp.niehs.nih.gov]

- 4. ewg.org [ewg.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Environmental Factor - January 2022: Eight substances added to 15th Report on Carcinogens [niehs.nih.gov]

- 7. Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C2HBr3O2 | CID 6415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Kinetics of trihalogenated acetic acid metabolism and isoform specificity in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative genotoxicity of halogenated acetic acids found in drinking water. | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound (75-96-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 15. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The toxic influence of dibromoacetic acid on the hippocampus and pre-frontal cortex of rat: involvement of neuroinflammation response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tribromoacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tribromoacetic acid, a halogenated acetic acid derivative of interest in various chemical and pharmaceutical research domains. The following sections present detailed infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data, complete with experimental protocols and visual representations of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for this compound is C₂HBr₃O₂. Its structure consists of a carboxylic acid group attached to a tribromomethyl group. This structure gives rise to characteristic signals in both IR and NMR spectroscopy.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by absorptions corresponding to the O-H, C=O, and C-Br bonds. The following table summarizes the key IR absorption peaks.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch (from carboxylic acid) |

| 1730 | Strong | C=O stretch (from carboxylic acid)[1] |

| 922 | Medium | C-C stretch |

| ~700-500 | Strong | C-Br stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra of this compound are simple due to the high symmetry of the molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 (broad) | Singlet | 1H | -COOH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~35 | CBr₃ |

Experimental Protocols

The following sections detail the methodologies for acquiring the IR and NMR spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR)-IR spectroscopy.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is utilized for analysis.

-